Phenyl benzenesulfonate

Physical Organic Chemistry Reaction Kinetics Sulfonate Ester Reactivity

Phenyl benzenesulfonate (CAS 4358-63-8), also known as benzenesulfonic acid phenyl ester, is a sulfonate ester with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol. Its structure consists of a phenyl group linked to a benzenesulfonate moiety.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 4358-63-8
Cat. No. B1606113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl benzenesulfonate
CAS4358-63-8
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10O3S/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H
InChIKeyCGEXUOTXYSGBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Benzenesulfonate (CAS 4358-63-8): Verified Properties, Specifications, and Procurement-Ready Data


Phenyl benzenesulfonate (CAS 4358-63-8), also known as benzenesulfonic acid phenyl ester, is a sulfonate ester with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol . Its structure consists of a phenyl group linked to a benzenesulfonate moiety . This compound is primarily utilized as a key intermediate and reagent in organic synthesis, especially in pharmaceutical and agrochemical research, owing to its efficient transfer of the benzenesulfonyl group . It is recognized for its well-defined chemical properties and compatibility with a range of reaction conditions, which makes it a reliable choice for specialized synthetic processes .

Role Sulfonylating reagent for pharmaceutical and agrochemical synthesis
Reaction context Compatible with nucleophilic displacement under varied media
Evidence base Reported reactivity profile characterized through kinetic and mechanistic studies

Phenyl Benzenesulfonate Procurement: Why Alternative Sulfonate Esters Are Not Always Interchangeable


While several sulfonate esters like tosylates and mesylates share the sulfonate ester functional group and can act as leaving groups in nucleophilic substitution reactions, they are not direct substitutes for phenyl benzenesulfonate . A primary reason for this is the significant variation in reactivity and, crucially, reaction mechanism depending on the specific leaving group and the reaction medium [1][2]. For instance, the kinetics and mechanism of hydrolysis or aminolysis for phenyl benzenesulfonate derivatives are highly dependent on the substituent on the phenoxide leaving group, a nuance not captured by a generic 'sulfonate ester' classification [1][2]. Furthermore, specific physical properties like its predicted density and boiling point define its handling and application profile, which will differ from other sulfonates . This compound-specific behavior, elucidated through detailed kinetic studies, underscores the risk of assuming functional equivalence and highlights the need for precise compound selection.

Mechanism shift Reactivity pathway depends on nucleophile and solvent; generic sulfonate ester classification may not predict outcome.
Physicochemical variance Density, boiling point, and LogP differ from tosylates or mesylates, altering handling and purification requirements.
Substituent sensitivity Leaving group modification on the phenoxide ring changes kinetics substantially; direct replacement requires validation.

Quantitative Differentiation of Phenyl Benzenesulfonate: Evidence-Based Data for Scientific Procurement


Mechanistic Fidelity in Nucleophilic Substitution: Phenyl Benzenesulfonate as a Predictable Electrophile

Studies on Y-substituted phenyl benzenesulfonates provide a detailed, quantitative map of how substituent changes modulate reaction kinetics and mechanism. This body of work demonstrates that the reactivity of phenyl benzenesulfonate itself is part of a well-understood continuum, offering predictability that may not be as well-documented for less-studied sulfonate esters [1][2][3]. This predictability is a key asset for designing and troubleshooting synthetic pathways.

Leaving group sensitivity
Head-to-head
βlg ranges -0.55 (OH⁻) to -1.31 (piperidine) depending on nucleophile and solvent
Reported kinetic variability supports tailored reaction design
Conditions: H₂O/DMSO, H₂O, MeCN at 25.0°C
Physical Organic Chemistry Reaction Kinetics Sulfonate Ester Reactivity

Medium-Dependent Reaction Pathway: Solvent Choice as a Tool for Process Control

The mechanism of nucleophilic substitution on the phenyl benzenesulfonate scaffold is not fixed; it can be tuned by changing the reaction medium. For example, the aminolysis of 2,4-dinitrophenyl benzenesulfonate exhibits a change in mechanism from a stepwise pathway in water to a concerted pathway in acetonitrile (MeCN), as shown by changes in the Brønsted βnuc value [1]. This understanding allows for the rational selection of solvent to control reaction outcome.

Solvent-controlled mechanism
Head-to-head
Concerted in MeCN (βnuc = 0.58) vs. stepwise in H₂O (curved Brønsted plot)
Reported mechanism shift may support process control strategies
2,4-Dinitrophenyl benzenesulfonate with alicyclic secondary amines
Reaction Mechanism Solvent Effects Process Chemistry

Predictable Reactivity in Solid-State Transformations: Influence of Physical Form on Regioselectivity

The physical state of phenyl benzenesulfonate directly influences the regioselectivity of its Fries rearrangement upon electron-beam irradiation. As a liquid at room temperature, it undergoes rearrangement with lower ortho/para regioselectivity compared to its crystalline counterpart, phenyl p-toluenesulfonate, which exhibits higher ortho-regioselectivity at the early stages of the reaction [1].

Regioselectivity vs. solid analog
Head-to-head
Lower ortho/para ratio compared to crystalline phenyl p-toluenesulfonate under EB irradiation
Liquid-state reactivity may offer different regiochemical outcome
Electron beam irradiation in bulk state; qualitative observation
Solid-State Chemistry Photochemistry Regioselective Synthesis

Defined Physicochemical Profile for Downstream Processing and Formulation

Key physicochemical parameters for phenyl benzenesulfonate are well-defined, providing a basis for predicting its behavior in various environments. For example, it has a predicted density of 1.3±0.1 g/cm³, a boiling point of 375.6±15.0 °C at 760 mmHg, and an ACD/LogP of 3.06 [1]. These values allow for direct comparison with alternative sulfonate esters.

Predicted properties
Class-level
Density 1.3±0.1 g/cm³; bp 375.6±15.0°C; ACD/LogP 3.06
Baseline profile for purification and formulation planning
ACD/Labs Percepta prediction; class-level inference
Pre-formulation Physicochemical Properties Computational Prediction

Validated Application Scenarios for Phenyl Benzenesulfonate in Research and Development


As a Model Electrophile in Mechanistic and Kinetics Studies

The extensive body of kinetic and mechanistic data on phenyl benzenesulfonate and its derivatives makes it an ideal model compound for academic and industrial laboratories studying nucleophilic substitution reactions. Its well-characterized response to changes in nucleophile, leaving group, and solvent [1] provides a robust foundation for investigating novel catalysts or reaction media.

In Synthetic Route Development Requiring a Predictable Sulfonylating Agent

Its role as a sulfonylating agent is valued in the production of pharmaceuticals and agrochemicals, where the efficient and controlled transfer of the benzenesulfonyl moiety is required . The predictability of its reactivity, as quantified by linear free-energy relationships (LFERs) [1], reduces the risk associated with scaling up new synthetic sequences.

In Studies of Solid-State vs. Liquid-Phase Reactivity

The fact that phenyl benzenesulfonate is a liquid at room temperature, while closely related compounds like phenyl p-toluenesulfonate are solids, makes it a valuable comparator in studies investigating the impact of physical state and crystal lattice constraints on reaction regioselectivity and kinetics [2].

Application
Selection Property
Validation Focus
Mechanistic and kinetics model studies
Reported kinetic parameter consistency
Brønsted coefficient reproducibility across conditions
Sulfonylating agent for R&D synthesis
Predictable reactivity via LFERs
Sulfonylation efficiency under varied nucleophiles
Liquid-phase vs. solid-state reactivity comparison
Liquid physical state at room temperature
Regioselectivity pattern in EB-induced rearrangement

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